REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH2:5][OH:6].[N+:10]([C:13]1[CH:14]=[CH:15][C:16](O)=[N:17][CH:18]=1)([O-:12])=[O:11].C([O-])([O-])=O.[K+].[K+]>CC(N(C)C)=O.CO>[F:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH2:5][O:6][C:16]1[CH:15]=[CH:14][C:13]([N+:10]([O-:12])=[O:11])=[CH:18][N:17]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
1.07 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(CO)C=CC1
|
Name
|
|
Quantity
|
1.34 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=CC(=NC1)O
|
Name
|
|
Quantity
|
1.41 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)N(C)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to rt
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
purified by preparative HPLC
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(COC2=NC=C(C=C2)[N+](=O)[O-])C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.01 g | |
YIELD: PERCENTYIELD | 48% | |
YIELD: CALCULATEDPERCENTYIELD | 48% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |